![molecular formula C20H29N3O6S B2754019 N1-cyclohexyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-90-3](/img/structure/B2754019.png)
N1-cyclohexyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
The compound is an organic molecule with several functional groups. It contains a cyclohexyl group, a methoxyphenyl group, and an oxalamide group. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclohexyl group would likely introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The types of reactions this compound could undergo would depend on the functional groups present. For example, the oxalamide group could potentially undergo hydrolysis, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex organic compounds, including those containing cyclohexyl and methoxyphenylsulfonyl groups, often involves multi-step reactions, showcasing the compound's potential in developing new chemical entities. For instance, the synthesis of cyclic dipeptidyl ureas demonstrates intricate organic synthesis techniques, providing insights into the structural analysis of novel compounds (Sañudo et al., 2006).
Drug Development and Pharmacological Studies
Compounds with similar structural features are explored for their pharmacological properties, such as selective cyclooxygenase-2 (COX-2) inhibition, which is significant in the development of anti-inflammatory and analgesic drugs (Hashimoto et al., 2002). This highlights the potential application of the compound in medicinal chemistry and drug discovery.
Material Science and Chemical Reactions
The unique chemical structures of such compounds also find applications in material science, where they can be used as intermediates in the synthesis of new materials or as catalysts in chemical reactions. For example, electrophilic aminations with oxaziridines demonstrate the versatility of cyclohexyl-containing compounds in synthesizing a wide range of nitrogen-containing products (Andreae & Schmitz, 1991).
Analytical and Diagnostic Applications
Additionally, the development of analytical methods for the detection and quantification of complex organic compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism, and environmental monitoring. The identification and bioactivity studies of compounds from natural sources, like endophytic fungi, exemplify the application of similar compounds in discovering new bioactive molecules (Wang et al., 2015).
properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-28-16-8-10-17(11-9-16)30(26,27)23-12-5-13-29-18(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h8-11,15,18H,2-7,12-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQUDYAUWHOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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